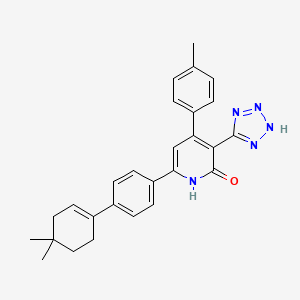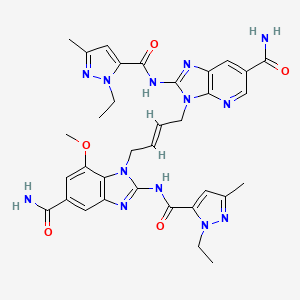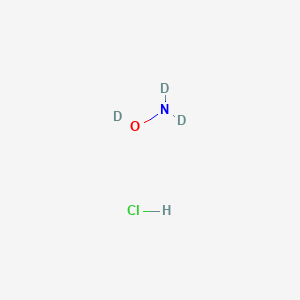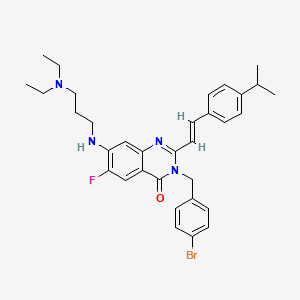
Muc5AC-3/13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Muc5AC-3/13 is a glycopeptide derived from the MUC5AC mucin protein. This compound is characterized by the presence of two sites, threonine 3 and threonine 13, which are modified with N-acetylgalactosamine (GalNAc). Mucins, including MUC5AC, are high molecular weight glycoproteins that play a crucial role in the protection and lubrication of epithelial surfaces in the respiratory and gastrointestinal tracts .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Muc5AC-3/13 involves the enzymatic transfer of GalNAc from the nucleotide sugar UDP-GalNAc to the hydroxyl groups of threonine residues. This reaction is catalyzed by the enzyme polypeptide N-acetylgalactosaminyltransferase (ppGaNTase) . The sequence of this compound is H-Gly-Thr-Thr*-Pro-Ser-Pro-Val-Pro-Thr-Thr-Ser-Thr-Thr*-Ser-Ala-Pro-OH, where Thr* denotes the GalNAc-modified residues .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of mucins from biological sources, such as porcine gastric mucins. The process includes homogenization of the tissue, delipidation using organic solvents, and purification through size exclusion chromatography and diafiltration .
化学反应分析
Types of Reactions: Muc5AC-3/13 primarily undergoes glycosylation reactions, where GalNAc is added to threonine residues. This glycosylation is a type of substitution reaction catalyzed by ppGaNTase .
Common Reagents and Conditions: The common reagents used in the glycosylation of this compound include UDP-GalNAc and the enzyme ppGaNTase. The reaction conditions typically involve an aqueous environment at physiological pH and temperature .
Major Products Formed: The major product formed from the glycosylation of this compound is the GalNAc-modified MUC5AC peptide, which plays a significant role in the formation of mucus gels .
科学研究应用
Muc5AC-3/13 has several scientific research applications, particularly in the fields of biology and medicine. It is used to study the mechanisms of mucus production and secretion in respiratory and gastrointestinal diseases, such as chronic obstructive pulmonary disease (COPD) and asthma . Additionally, this compound is utilized in cancer research to investigate the role of mucins in tumor progression and metastasis .
作用机制
The mechanism of action of Muc5AC-3/13 involves its role in the formation and secretion of mucus. The GalNAc modifications on threonine residues facilitate the polymerization of mucin molecules, leading to the formation of a gel-like structure that protects epithelial surfaces . This compound interacts with various signaling pathways, including the nuclear factor-κB (NF-κB) and IL-13-STAT6-SPDEF pathways, which regulate mucus production and secretion .
相似化合物的比较
Muc5AC-3/13 is similar to other mucin peptides, such as MUC5B and MUC2. this compound is unique in its specific glycosylation pattern and its predominant expression in the respiratory and gastrointestinal tracts . MUC5B, for example, is primarily found in the respiratory tract and has a different glycosylation pattern . MUC2 is mainly expressed in the intestinal tract and plays a role in the formation of the intestinal mucus barrier .
Similar Compounds
- MUC5B
- MUC2
- MUC6
- MUC19
属性
分子式 |
C79H130N18O36 |
|---|---|
分子量 |
1908.0 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C79H130N18O36/c1-30(2)50(88-66(117)44-17-12-20-94(44)74(125)42(27-100)86-65(116)43-16-13-22-96(43)76(127)56(93-69(120)51(32(4)103)87-49(109)24-80)37(9)131-79-58(83-39(11)108)62(113)60(111)48(29-102)133-79)75(126)95-21-14-18-45(95)67(118)90-54(35(7)106)70(121)91-52(33(5)104)68(119)84-41(26-99)64(115)89-53(34(6)105)71(122)92-55(36(8)130-78-57(82-38(10)107)61(112)59(110)47(28-101)132-78)72(123)85-40(25-98)63(114)81-31(3)73(124)97-23-15-19-46(97)77(128)129/h30-37,40-48,50-62,78-79,98-106,110-113H,12-29,80H2,1-11H3,(H,81,114)(H,82,107)(H,83,108)(H,84,119)(H,85,123)(H,86,116)(H,87,109)(H,88,117)(H,89,115)(H,90,118)(H,91,121)(H,92,122)(H,93,120)(H,128,129)/t31-,32+,33+,34+,35+,36+,37+,40-,41-,42-,43-,44-,45-,46-,47+,48+,50-,51-,52-,53-,54-,55-,56-,57+,58+,59-,60-,61+,62+,78-,79-/m0/s1 |
InChI 键 |
GPFLHPRUUZLGFP-IWIQZRFOSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)NC(=O)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N6CCC[C@H]6C(=O)O)NC(=O)CN)O |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C(C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)NC(=O)C(C(C)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)
![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)





![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12391127.png)
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B12391128.png)
